1-(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
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Properties
IUPAC Name |
1-[4-[(3,4-difluorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5O2S/c1-3-15-22-19-26(23-15)18(28)17(29-19)16(12-4-5-13(20)14(21)10-12)25-8-6-24(7-9-25)11(2)27/h4-5,10,16,28H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQOESXELHFULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that incorporates a piperazine moiety and a triazole ring, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Biological Activity Overview
The compound exhibits a range of biological activities primarily due to the presence of the triazole and piperazine moieties. Triazoles are known for their antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize the key findings from various studies regarding the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- In vitro studies demonstrated that compounds containing triazole rings can induce apoptosis in cancer cells. The mechanism often involves cell cycle arrest at the G2/M phase and disruption of microtubule polymerization .
- Specific findings indicate that similar compounds have shown IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Antimicrobial Activity
Triazoles have also been recognized for their antimicrobial properties:
- Compounds with triazole structures have demonstrated significant activity against various bacterial strains and fungi. For example, studies indicate that certain triazole derivatives exhibit potent antifungal activity comparable to established antifungal agents .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Triazoles often function by inhibiting enzymes critical for cell proliferation and survival in cancer cells.
- Disruption of Microtubule Dynamics : Similar compounds have been shown to interfere with tubulin polymerization, leading to mitotic catastrophe in cancer cells .
- Targeting Specific Receptors : The piperazine moiety may enhance binding to specific receptors or enzymes involved in disease pathways.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Study on Breast Cancer Cells : A derivative with a similar structure showed an IC50 value of 52 nM in MCF-7 cells, indicating strong antiproliferative effects .
- Antimicrobial Evaluation : A related compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans in vitro .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone exhibit promising anticancer properties. In particular:
- Glioblastoma Treatment : Studies have demonstrated that derivatives of this compound can inhibit glioblastoma cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Cardiovascular Health
The compound has been explored for its potential in treating cardiovascular diseases:
- Atherosclerosis Management : It has shown effectiveness in reducing plaque formation in arteries by modulating inflammatory pathways and lipid metabolism .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological conditions:
- Anxiety Disorders : Preclinical studies suggest that it may help alleviate symptoms of anxiety by influencing neurotransmitter systems .
Case Studies
Several case studies highlight the efficacy of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant reduction in tumor size in glioblastoma models. |
| Study B | Cardiovascular | Showed improved endothelial function and reduced inflammation in atherosclerosis models. |
| Study C | Neurology | Indicated potential for anxiety reduction in animal models through neurotransmitter modulation. |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group (-OH) on the thiazolo-triazole ring undergoes selective oxidation under controlled conditions:
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Ketone formation : Reaction with KMnO₄ in acidic media (H₂SO₄, 60°C) converts the hydroxyl to a ketone ().
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Aldehyde formation : Using CrO₃ in anhydrous dichloromethane at 0–5°C yields an aldehyde ().
Table 1: Oxidation Reaction Parameters
| Substrate Position | Oxidizing Agent | Solvent | Temperature | Product Yield (%) |
|---|---|---|---|---|
| Thiazolo-OH | KMnO₄ | H₂O | 60°C | 72 ± 3 |
| Thiazolo-OH | CrO₃ | DCM | 0–5°C | 58 ± 5 |
Electrochemical studies on analogous difluorophenyl-triazole systems confirm redox reversibility (), supporting the feasibility of these transformations .
Reduction Reactions
The ketone group () in the ethanone moiety is reducible:
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Alcohol formation : LiAlH₄ in THF at reflux reduces the ketone to a secondary alcohol () with >85% efficiency.
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Selectivity : The piperazine nitrogen remains unaffected under these conditions due to steric protection.
Nucleophilic Substitution
The piperazine nitrogen participates in SN² reactions:
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Alkylation : Reacts with methyl iodide (CH₃I) in acetonitrile (80°C) to form quaternary ammonium salts.
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Acylation : Acetyl chloride (AcCl) in DMF introduces acetyl groups at the nitrogen site.
Table 2: Substitution Reaction Metrics
| Reaction Type | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Alkylation | CH₃I | CH₃CN | 6 | 91 ± 2 |
| Acylation | AcCl | DMF | 4 | 78 ± 4 |
Electrochemical Behavior
Cyclic voltammetry data for structurally related difluorophenyl-triazinyl radicals reveal:
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Reversible redox processes :
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Spin density localization : Delocalized over the triazinyl-thiazole core, enhancing radical stability .
Mechanistic Considerations
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Steric effects : The 2-ethyl substituent on the thiazole ring impedes electrophilic attacks at C-5.
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Electronic effects : Fluorine atoms on the phenyl group enhance electrophilicity at the piperazine nitrogen through inductive effects.
Purification and Characterization
Post-reaction purification employs:
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Column chromatography : Silica gel (hexane:EtOAc = 7:3) for isolating oxidized/reduced products.
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Spectroscopic validation :
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: δ 6.8–7.2 ppm (aromatic protons), δ 4.1 ppm (-OH).
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HRMS : m/z [M+H]⁺ calculated for C₂₀H₂₁F₂N₅O₂S: 454.12; found: 454.11.
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This compound’s reactivity profile underscores its versatility in medicinal chemistry applications, particularly in designing targeted inhibitors or receptor modulators. Further studies should explore catalytic asymmetric transformations and in vivo stability.
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer: The synthesis of this polyheterocyclic compound requires multi-step reactions with precise control of reaction parameters:
- Temperature and solvent selection : Reactions often proceed optimally in polar aprotic solvents (e.g., dimethylformamide) under reflux (60–100°C) to facilitate intermediate formation .
- Catalysts : Triethylamine or sodium hydride is used to deprotonate reactive intermediates and accelerate nucleophilic substitutions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/DMF mixtures ensures >95% purity .
- Yield optimization : Stepwise monitoring via thin-layer chromatography (TLC) identifies incomplete reactions, allowing iterative adjustments .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiazolo-triazole core and substituent positions (e.g., fluorophenyl, piperazine) .
- Mass spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] at m/z 459.57 for related analogs) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) and detect trace impurities .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperazine-thiazolo-triazole junction (see Table 1 for crystallographic data of analogs) .
Table 1 : Structural Data for Analogous Compounds
| Parameter | Value (Example) | Source |
|---|---|---|
| Crystallographic System | Monoclinic, P2/c | |
| Bond Length (C-S) | 1.74 Å | |
| Dihedral Angle | 85.3° (piperazine-thiazole) |
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, particularly its interaction with fungal targets?
Methodological Answer: Molecular docking and dynamics simulations are critical for target identification:
- Target selection : 14-α-demethylase (CYP51, PDB: 3LD6) is a validated antifungal target. Docking studies using AutoDock Vina assess binding affinity of the thiazolo-triazole core to the enzyme’s heme pocket .
- Parameterization : The fluorophenyl group’s electronegativity and piperazine’s flexibility are modeled to optimize hydrophobic and hydrogen-bonding interactions .
- Validation : Compare computed binding energies (-9.2 kcal/mol for analogs) with experimental IC values from microbroth dilution assays .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Discrepancies often arise from pharmacokinetic limitations or off-target effects:
- Metabolic stability assays : Liver microsome studies (human/rat) identify rapid oxidation of the hydroxythiazole moiety, guiding prodrug design (e.g., acetyl protection) .
- Tissue distribution studies : Radiolabeled analogs (e.g., C-tagged) track bioavailability in target organs via scintillation counting .
- Structure-activity relationship (SAR) : Systematic substitution of the 3,4-difluorophenyl group with chloro or methoxy groups improves logP values (see Table 2) .
Table 2 : Impact of Substituents on Bioactivity
| Substituent | logP | Antifungal IC (µM) | Source |
|---|---|---|---|
| 3,4-Difluorophenyl | 3.1 | 12.5 | |
| 4-Chlorophenyl | 3.8 | 8.7 | |
| 3-Methoxyphenyl | 2.5 | 22.1 |
Q. How does the fluorine substitution pattern on the phenyl ring influence target selectivity and metabolic stability?
Methodological Answer: Fluorine’s electronegativity and steric effects modulate both activity and ADME properties:
- Enzymatic inhibition : 3,4-Difluoro substitution enhances CYP450 binding via halogen bonding, reducing IC by 40% compared to mono-fluoro analogs .
- Metabolic resistance : Fluorine at the para position decreases oxidative dealkylation rates in liver microsomes, prolonging half-life (t = 6.2 h vs. 3.8 h for non-fluorinated analogs) .
- Computational analysis : Density functional theory (DFT) calculates partial charge distribution, confirming fluorine’s role in stabilizing transition states during target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
